3-Bromo-5-(tert-butyl)aniline
Overview
Description
3-Bromo-5-(tert-butyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by a bromine atom at the third position and a tert-butyl group at the fifth position on the benzene ring, with an amino group attached to the first position. It is used in various chemical syntheses and research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Anilines are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The bromine and tert-butyl groups on the aniline ring may influence the compound’s reactivity and binding affinity.
Biochemical Pathways
Anilines can participate in various biochemical reactions, including those involving enzymes like cytochrome P450 .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism .
Result of Action
Anilines can cause various cellular effects, depending on their specific chemical structure and the cells they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(tert-butyl)aniline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tert-butyl)aniline typically involves a multi-step process:
Friedel-Crafts Alkylation:
Bromination: The bromine atom is introduced at the meta position relative to the amino group through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert nitro groups back to amino groups.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile.
Oxidation Products: Nitroso or nitro derivatives.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
3-Bromo-5-(tert-butyl)aniline is used in a wide range of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
3-Bromoaniline: Lacks the tert-butyl group, making it less sterically hindered.
5-tert-Butylaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-2-(tert-butyl)aniline: Has different substitution patterns, leading to different chemical properties.
Uniqueness: 3-Bromo-5-(tert-butyl)aniline’s unique combination of bromine and tert-butyl groups provides distinct steric and electronic effects, making it particularly useful in specific synthetic and research applications where these properties are advantageous.
Properties
IUPAC Name |
3-bromo-5-tert-butylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYLAKKBPWAQDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273725 | |
Record name | 3-Bromo-5-(1,1-dimethylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156264-80-1 | |
Record name | 3-Bromo-5-(1,1-dimethylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156264-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(1,1-dimethylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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